Flugestone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Flugestone se sintetiza a partir de progesterona a través de una serie de reacciones químicasEl paso final implica la acetilación del grupo 17α-hidroxi para formar acetato de flurogestone .

Métodos de producción industrial: La producción industrial de acetato de flurogestone implica la síntesis química a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares requeridos para el uso veterinario .

Análisis De Reacciones Químicas

Tipos de reacciones: Flugestone experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Reactivos como trióxido de cromo o clorocromato de piridinio.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos bajo condiciones apropiadas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para estudios químicos o biológicos adicionales .

Aplicaciones Científicas De Investigación

Key Applications

-

Estrous Cycle Manipulation

- Flugestone is extensively used to synchronize estrus in ewes and goats. By employing intravaginal sponge preparations containing this compound, veterinarians can effectively manage breeding schedules and improve reproductive efficiency.

- Case Study : In a study involving Egyptian ewes, this compound acetate was administered via intravaginal implants. The results indicated a significant improvement in estrus response and pregnancy rates when combined with equine chorionic gonadotropin (eCG) injections .

-

Reproductive Control in Livestock

- The compound is pivotal in controlling reproduction in livestock, allowing for better management of breeding programs. Its high potency enables effective regulation of estrous cycles, which is crucial for maximizing productivity in animal husbandry.

- Data Table : Comparison of Progestational Agents

| Compound Name | Chemical Formula | Progestational Activity | Unique Features |

|---|---|---|---|

| Progesterone | C₂₁H₂₈O₃ | Standard | Natural hormone |

| Medroxyprogesterone | C₂₁H₂₈O₃ | High | Used in contraceptives |

| Norethisterone | C₂₁H₂₄O₂ | Moderate | Commonly used in oral contraceptives |

| This compound acetate | C₂₃H₃₁FO₅ | Very High | Enhanced binding affinity |

- Hormone Replacement Therapy

- Beyond veterinary applications, this compound has been studied for its potential role in hormone replacement therapy for humans. Its ability to mimic natural progesterone may provide benefits in managing hormonal imbalances.

- Research Insight : Studies suggest that this compound's fluorinated structure enhances its efficacy compared to other synthetic progestins, making it a candidate for further research into human applications.

Pharmacokinetics and Interactions

This compound's pharmacokinetics involve its absorption, distribution, metabolism, and excretion when administered alongside other hormones. Interaction studies indicate that co-administration with other hormonal agents can modulate its effects, necessitating careful consideration during therapeutic use.

Mecanismo De Acción

Flugestone ejerce sus efectos uniéndose a los receptores de progesterona en los tejidos diana. Esta unión activa el receptor, lo que lleva a cambios en la expresión genética que regulan los procesos reproductivos. Los objetivos moleculares incluyen varios genes involucrados en el ciclo reproductivo, y las vías involucradas están principalmente relacionadas con la regulación hormonal .

Compuestos similares:

Fluorometolona: Un corticosteroide utilizado en oftalmología.

Medrysona: Otro corticosteroide utilizado por sus propiedades antiinflamatorias.

Norgestomet: Una progestina sintética utilizada en medicina veterinaria.

Comparación: this compound es único en su uso específico para la sincronización del estro en el ganado, mientras que compuestos similares como la fluorometolona y la medrysona se utilizan por sus propiedades antiinflamatorias en la medicina humana. Norgestomet, aunque también se utiliza en medicina veterinaria, tiene diferentes aplicaciones y mecanismos de acción .

La singularidad de this compound radica en su estructura química específica y su uso específico en aplicaciones veterinarias, lo que lo convierte en un compuesto valioso tanto en investigación como en la industria.

Comparación Con Compuestos Similares

Fluorometholone: A corticosteroid used in ophthalmology.

Medrysone: Another corticosteroid used for its anti-inflammatory properties.

Norgestomet: A synthetic progestin used in veterinary medicine.

Comparison: Flugestone is unique in its specific use for estrus synchronization in livestock, whereas similar compounds like fluorometholone and medrysone are used for their anti-inflammatory properties in human medicine. Norgestomet, while also used in veterinary medicine, has different applications and mechanisms of action .

This compound’s uniqueness lies in its specific chemical structure and its targeted use in veterinary applications, making it a valuable compound in both research and industry.

Actividad Biológica

Flugestone, specifically in its acetate form (this compound Acetate, FGA), is a synthetic progestogen widely used in veterinary medicine, particularly for reproductive management in livestock. This article delves into the biological activity of this compound, focusing on its effects on reproductive performance, hormonal regulation, and potential applications in animal husbandry.

Overview of this compound Acetate

This compound acetate is primarily utilized to synchronize estrus and improve reproductive outcomes in various livestock species. It functions by mimicking the action of natural progesterone, thus influencing ovarian function and estrous cycles. The compound is administered typically through intravaginal sponges or injections, often in combination with gonadotropic agents like equine chorionic gonadotropin (eCG) to enhance ovulation rates.

This compound acetate exerts its biological effects by binding to progesterone receptors in target tissues, leading to alterations in gene expression that promote luteal phase characteristics. This action results in:

- Inhibition of follicular development : By maintaining elevated progesterone levels, this compound prevents premature ovulation and allows for controlled breeding schedules.

- Promotion of uterine receptivity : It enhances the endometrial environment for embryo implantation.

Estrus Synchronization Studies

A significant body of research has focused on the efficacy of this compound in synchronizing estrus among ewes and goats. For instance:

- Study on Ewes : A study demonstrated that ewes treated with intravaginal sponges containing 20 mg of this compound for 12 days showed improved estrus synchronization when followed by eCG administration. The results indicated a higher ovulation rate and increased fertility compared to control groups receiving alternative treatments such as melatonin .

| Treatment Group | Ovulation Rate (%) | Fertility Rate (%) | Healthy Follicles (Mean ± SEM) |

|---|---|---|---|

| FGA + eCG | 85 | 75 | 3.67 ± 0.92 |

| Melatonin | 60 | 50 | 6.17 ± 2.06 |

Hormonal Profiles

This compound's impact on hormonal profiles has been extensively studied. In the aforementioned study, hormone assays revealed that ewes treated with FGA had significantly higher levels of progesterone and insulin-like growth factor I (IGF-I), which are critical for follicular health and ovulation success .

Case Studies

Several case studies illustrate the practical applications of this compound in livestock management:

- Goat Breeding Programs : A study involving goats showed that using FGA significantly improved kidding rates when combined with controlled breeding practices. The synchronization led to more uniform breeding seasons and better management of offspring production .

- Cervical Mucins Analysis : Research on cervical mucins during the luteal phase indicated that FGA treatment altered the expression of mucin-related genes, suggesting a potential role in enhancing cervical mucus quality for improved sperm transport and fertility outcomes .

Safety and Residue Management

The use of this compound is generally considered safe when applied according to veterinary guidelines; however, monitoring for residues in food products is crucial. Regulatory frameworks have established maximum residue limits (MRLs) for this compound in various tissues to ensure consumer safety .

Propiedades

IUPAC Name |

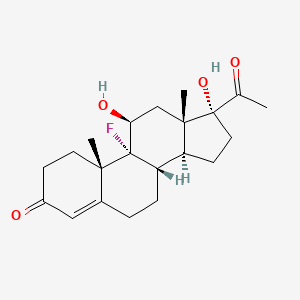

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXGKOMEGSTSE-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2529-45-5 (Parent) | |

| Record name | Flugestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-03-1 | |

| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flugestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flugestone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flugestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of flugestone acetate?

A1: this compound acetate acts as a synthetic progestogen, mimicking the effects of natural progesterone. [] While the exact molecular interactions aren't detailed in the provided research, progestogens typically exert their effects by binding to progesterone receptors. This binding can lead to downstream effects such as suppression of ovulation and alteration of the estrous cycle, enabling synchronization of estrus in livestock. [, , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound acetate?

A2: While not explicitly stated in the provided research, this compound acetate (systematic name: (9α,11β,17β)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione 17-acetate) has a molecular formula of C23H31FO5 and a molecular weight of 406.49 g/mol.

Q3: Is there any spectroscopic data available on this compound acetate from the provided research?

A3: Unfortunately, the provided research papers primarily focus on the application and effects of this compound acetate in estrus synchronization protocols. They do not delve into detailed spectroscopic characterization using techniques like NMR or IR.

Q4: What is the common delivery method for this compound acetate in estrus synchronization protocols?

A4: this compound acetate is frequently administered to livestock via intravaginal sponges impregnated with the compound. [, , , , , , , , , , , , ] This method allows for controlled release of the progestogen over a specific period.

Q5: Are there any concerns regarding the compatibility of this compound acetate intravaginal sponges?

A5: One study mentioned that while intravaginal sponges are generally effective, the physical shape of the Chronogest sponge may not be ideal for hinds. The study suggests that the sponge might not be completely deposited in the vagina, potentially leading to bacterial inflammation and disrupting endocrine regulation. []

Q6: Does the research provide any insights into the structure-activity relationship of this compound acetate or its analogs?

A6: The provided research primarily focuses on the application of this compound acetate and doesn't offer specific insights into its structure-activity relationship or explore modifications impacting its activity, potency, or selectivity.

Q7: What is the primary application of this compound acetate in the context of the provided research?

A7: The research predominantly focuses on the in vivo efficacy of this compound acetate for estrus synchronization in various livestock animals, including sheep and goats. [, , , , , , , , , , , , , ] Several studies demonstrate its effectiveness in inducing estrus and improving reproductive outcomes when used in combination with other hormonal treatments like eCG and PMSG.

Q8: Which analytical techniques were used to assess the effects of this compound acetate in the provided studies?

A8: The research primarily utilized techniques like transrectal ultrasonography to monitor follicular development and assess pregnancy in ewes treated with this compound acetate. [, , ] Additionally, researchers employed radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) to measure serum hormone concentrations such as progesterone, estradiol, and IGF-1. [, , , ]

Q9: Did the research explore any alternatives to this compound acetate for estrus synchronization?

A9: Yes, several studies investigated alternative approaches for estrus synchronization. One study compared the efficacy of this compound acetate intravaginal sponges with a melatonin-based protocol, finding that while melatonin induced ovarian cyclicity, it resulted in lower fertility and fecundity compared to the this compound acetate group. [] Other studies explored the use of prostaglandin F2α (PGF2α) either alone or in combination with eCG, reporting varying degrees of success in synchronizing estrus and achieving pregnancy. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.